(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings: a 4-fluorophenyl group (ring A) and a 4-nitrophenyl group (ring B). Chalcones are synthesized via Claisen-Schmidt condensation, typically between acetophenones and benzaldehydes under alkaline conditions . The nitro (NO₂) and fluoro (F) substituents are electron-withdrawing groups (EWGs), influencing the compound’s electronic properties, biological activity, and applications in materials science.
Properties
Molecular Formula |
C15H10FNO3 |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10FNO3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H/b10-3+ |
InChI Key |
SFJWGZZCTJKFEE-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 4-fluorobenzaldehyde and 4-nitroacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used as the solvent.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds as follows:
4-fluorobenzaldehyde+4-nitroacetophenoneNaOH/EtOH(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Industrial Production Methods
While the Claisen-Schmidt condensation is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: (E)-1-(4-fluorophenyl)-3-(4-aminophenyl)prop-2-en-1-one.
Oxidation: Products may include carboxylic acids or epoxides, depending on the specific conditions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 271.24 g/mol. Its structure features a conjugated system that enhances its reactivity and biological activity. The presence of both fluorine and nitro groups contributes to its electronic properties, making it an interesting candidate for further study in drug development.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action: The compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. It has been shown to inhibit cell proliferation by disrupting the cell cycle at the G2/M phase.
- Case Study: A study demonstrated that this chalcone derivative exhibited a mean GI50 value of approximately 15.72 µM against human tumor cells, indicating potent antitumor activity .
Antimicrobial Properties
The compound also displays promising antimicrobial activity, particularly against pathogenic bacteria and fungi:
- In Vitro Studies: Several derivatives of chalcones have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 µg/mL .
- Potential Applications: Given its antimicrobial properties, this compound could be developed into therapeutic agents for treating bacterial infections or as preservatives in food and cosmetic industries.
Anti-inflammatory Effects
Research suggests that (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one may also possess anti-inflammatory properties:
- Mechanism: The compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
- Applications: This property positions it as a candidate for developing treatments for inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Computational Studies
Recent studies have employed computational methods to predict the bioactivity of (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one:
- Density Functional Theory (DFT): DFT calculations have been used to analyze the electronic structure and predict the nonlinear optical (NLO) properties of this compound, suggesting potential applications in optoelectronic devices .
- Molecular Docking Simulations: These simulations indicate that the compound has a high binding affinity for various biological targets, enhancing its potential as a lead compound in drug discovery .
Mechanism of Action
The biological activity of (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is largely influenced by its ability to interact with various molecular targets. The mechanism of action may involve:
Enzyme Inhibition: Chalcones are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Antioxidant Activity: The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
Apoptosis Induction: In cancer research, chalcones have been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the activation of caspases and the modulation of mitochondrial function.
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
Chalcones’ electronic behavior is critical for applications in nonlinear optics (NLO) and dye-sensitized solar cells (DSSCs). Key comparisons include:
- (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (): Replacing NO₂ with Cl reduces electron-withdrawing strength. Density functional theory (DFT) studies show that Cl substitution lowers first-order hyperpolarizability (β) compared to NO₂, which enhances β due to stronger EW effects . The HOMO-LUMO gap is also wider in Cl analogs, reducing charge transfer efficiency.
- (E)-3-(3-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-FF) (): Dual fluorine substituents increase electronegativity, narrowing the HOMO-LUMO gap and improving DSSC efficiency (4.8%) compared to Cl analogs (CH-ClF, 3.2%).
Biological Activity
(E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by a conjugated system that includes a prop-2-en-1-one backbone with fluorine and nitro substituents. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is with a molecular weight of 271.24 g/mol. Its structural features include:
| Property | Details |
|---|---|
| IUPAC Name | (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
| Molecular Formula | C15H10FNO3 |
| Molecular Weight | 271.24 g/mol |
| InChI Key | SFJWGZZCTJKFEE-XCVCLJGOSA-N |
Antimicrobial Properties
Research indicates that chalcones, including (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one, exhibit significant antimicrobial properties. The presence of both the fluorine and nitro groups enhances their reactivity and biological activity.
- Antibacterial Activity : Studies have shown that compounds with similar structures can inhibit various bacterial strains. For instance, the Minimum Inhibitory Concentration (MIC) values for related chalcones against Gram-positive bacteria (such as Staphylococcus aureus) can be significantly low, indicating potent antibacterial effects .
- Antifungal Activity : Some chalcones have also demonstrated antifungal properties, contributing to their potential therapeutic applications .
The mechanism by which (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one exerts its biological effects may involve several pathways:
- Oxidative Stress Induction : The compound may induce oxidative stress in microbial cells, leading to cell death.
- Inhibition of Enzymatic Activity : It can interfere with specific enzymes critical for bacterial survival, thereby inhibiting their growth.
Structure-Activity Relationship (SAR)
The unique combination of the fluorine and nitro groups in (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is believed to contribute to its distinct biological properties. Comparative studies with other chalcones suggest that modifications in substituents can lead to variations in biological activity. For example:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Chlorine instead of fluorine | Different antibacterial profile |
| 1-(phenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Lacks halogen substitution | Potentially lower activity |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of chalcones similar to (E)-1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one:
- Antibacterial Efficacy : A study demonstrated that certain chalcones could enhance the effect of existing antibiotics against resistant strains of bacteria, showcasing their potential as adjuvants in antibiotic therapy.
- Anticancer Activity : Other research indicated that chalcones possess anticancer properties by inducing apoptosis in cancer cells through various signaling pathways, including the modulation of cell cycle regulators .
- Anti-inflammatory Effects : Chalcones have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
